![molecular formula C8H5NO2S B059935 Benzo[d]thiazole-4-carboxylic acid CAS No. 1260529-67-6](/img/structure/B59935.png)
Benzo[d]thiazole-4-carboxylic acid
Overview
Description
Benzo[d]thiazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S . It is a derivative of benzothiazole, a bicyclic compound with a fused benzene and thiazole ring . The thiazole ring in this compound contains nitrogen and sulfur atoms, which contribute to its reactivity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including Benzo[d]thiazole-4-carboxylic acid, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of Benzo[d]thiazole-4-carboxylic acid consists of a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .
Chemical Reactions Analysis
Benzothiazoles, including Benzo[d]thiazole-4-carboxylic acid, are used to obtain free carbene particles and complexed with transition metals. Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Benzo[d]thiazole-4-carboxylic acid has a molecular weight of 179.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 and a topological polar surface area of 78.4 Ų . Its exact mass and monoisotopic mass are both 179.00409958 g/mol .
Scientific Research Applications
Antimicrobial Applications
Benzo[d]thiazole derivatives have been recognized for their antimicrobial properties. They act against a broad spectrum of microorganisms, including bacteria and fungi. For instance, sulfathiazole, a related compound, is known for its use as an antimicrobial drug . The carboxylic acid group in Benzo[d]thiazole-4-carboxylic acid can be modified to enhance its interaction with bacterial enzymes, potentially leading to the development of new antibiotics.
Anticancer and Antitumor Activities
Thiazole compounds have shown promise in anticancer and antitumor research. They can interfere with the proliferation of cancer cells and induce apoptosis. Some thiazole derivatives have been used in the synthesis of compounds like Tiazofurin, which exhibits antineoplastic properties . Research into Benzo[d]thiazole-4-carboxylic acid could lead to new therapeutic agents that target specific pathways in cancer cells.
Neuroprotective Effects
Neurodegenerative diseases are a major focus of medical research, and thiazole derivatives have been found to have neuroprotective effects. These compounds can play a role in the synthesis of neurotransmitters or act as inhibitors to prevent neuronal damage . Benzo[d]thiazole-4-carboxylic acid might contribute to the development of drugs that protect neural tissue or enhance cognitive functions.
Anti-inflammatory Properties
Inflammation is a response of the body to injury or infection, and controlling it is crucial in various diseases. Thiazole derivatives have been reported to exhibit anti-inflammatory activity . Benzo[d]thiazole-4-carboxylic acid could be utilized to synthesize new anti-inflammatory drugs with fewer side effects compared to current medications.
Enzyme Inhibition
Enzymes play vital roles in biological processes, and their inhibition can be a powerful tool in treating diseases. Thiazole derivatives have been used to inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication . Benzo[d]thiazole-4-carboxylic acid could be a key precursor in designing enzyme inhibitors that are more selective and potent.
Antidiabetic Activity
Diabetes is a global health issue, and there is a continuous search for new antidiabetic drugs. Thiazole derivatives have shown potential in this area, with some compounds exhibiting the ability to modulate blood sugar levels . Benzo[d]thiazole-4-carboxylic acid might be involved in the synthesis of novel antidiabetic medications that offer better control of glucose levels with minimal side effects.
Mechanism of Action
Target of Action
Benzo[d]thiazole-4-carboxylic acid and its derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of Benzo[d]thiazole-4-carboxylic acid involves its interaction with the DprE1 enzyme. The compound binds to the ATP-binding pocket of the GyrB subunit , inhibiting the enzyme’s function and leading to the disruption of cell wall biosynthesis . This interaction results in the inhibition of the growth and proliferation of the bacteria .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis. This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria . The downstream effects of this action include the reduction of bacterial load and the alleviation of the symptoms of tuberculosis .
Pharmacokinetics
The compound’s solubility and lipophilicity are important factors that can influence its bioavailability .
Result of Action
The result of the action of Benzo[d]thiazole-4-carboxylic acid is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. This leads to a decrease in the bacterial load and the alleviation of the symptoms of tuberculosis .
Action Environment
The action of Benzo[d]thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .
Safety and Hazards
While specific safety and hazard information for Benzo[d]thiazole-4-carboxylic acid is not available in the retrieved sources, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .
Future Directions
Benzothiazoles, including Benzo[d]thiazole-4-carboxylic acid, are considered as potential drug molecules. They have been customized for clinical use and are under intensive clinical investigations . They are also being used in the design of a wide variety of aromatic azoles . The development of new synthetic approaches and patterns of reactivity for benzothiazoles is an ongoing area of research .
properties
IUPAC Name |
1,3-benzothiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRQODQXBMILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606752 | |
Record name | 1,3-Benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazole-4-carboxylic acid | |
CAS RN |
1260529-67-6 | |
Record name | 1,3-Benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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